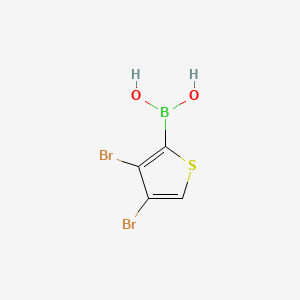
(3,4-Dibromothiophen-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-Dibromothiophen-2-yl)boronic acid is a useful research compound. Its molecular formula is C4H3BBr2O2S and its molecular weight is 285.744. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of 3,4-Dibromothiophen-2-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by 3,4-Dibromothiophen-2-boronic acid . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
It is known that the compound is used in experimental and research settings .
Result of Action
The result of the action of 3,4-Dibromothiophen-2-boronic acid is the formation of a new carbon-carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is a key step in the synthesis of many complex organic compounds .
生物活性
(3,4-Dibromothiophen-2-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and thrombolytic activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound features a thiophene ring with two bromine substituents and a boronic acid functional group. Its molecular formula is C6H5Br2B, and it has a molecular weight of approximately 232.83 g/mol. The presence of the boronic acid moiety enhances its reactivity in cross-coupling reactions, making it valuable in organic synthesis.
Anticancer Activity
Research has indicated that this compound exhibits promising anticancer activity. In a study assessing various compounds against 4T1 breast cancer cell lines, several derivatives showed significant cytotoxic effects. Notably, compounds related to this compound demonstrated IC50 values that were competitive with standard chemotherapeutics like Cisplatin.
| Compound | IC50 (μM) | Comparison to Cisplatin |
|---|---|---|
| This compound derivative | 16 | Better than 48 |
| Other related compounds | 21.5 - 26.2 | Comparable |
These findings suggest that the electronic properties conferred by the bromine substituents may enhance the compound's interaction with cellular targets involved in cancer progression .
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. A study evaluated its effectiveness against Escherichia coli and other pathogens. The compound exhibited notable biofilm inhibition activity, which is crucial for preventing bacterial colonization.
| Compound | % Inhibition against E. coli |
|---|---|
| This compound derivative | 78.85% |
| Standard rifampicin | 73% |
This high level of inhibition suggests that the compound could be effective in controlling biofilm-related infections .
Thrombolytic Activity
The thrombolytic properties of this compound were evaluated in comparison to streptokinase, a standard thrombolytic agent. The compound showed moderate lysis percentages:
| Compound | % Lysis | Comparison to Streptokinase |
|---|---|---|
| This compound derivative | 41.12% | Less than 100% |
| Streptokinase | 100% |
The results indicate that while the compound is less effective than streptokinase, it still possesses significant thrombolytic activity .
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways:
- Caspase Activation : Certain derivatives have been shown to induce caspase activity in cancer cells, promoting apoptosis.
- Reactive Oxygen Species (ROS) Production : Increased ROS levels were observed upon treatment with specific derivatives, indicating potential oxidative stress mechanisms involved in their action.
- Dyrk1B Inhibition : Some studies suggest that compounds derived from this boronic acid may inhibit Dyrk1B kinases, which are implicated in cancer cell survival and proliferation .
特性
IUPAC Name |
(3,4-dibromothiophen-2-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BBr2O2S/c6-2-1-10-4(3(2)7)5(8)9/h1,8-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHPDGZYCBOUHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CS1)Br)Br)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BBr2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681859 |
Source


|
| Record name | (3,4-Dibromothiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-38-0 |
Source


|
| Record name | (3,4-Dibromothiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













